4-({3-[(2-ethoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid
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Overview
Description
3-({3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is a complex organic compound that belongs to the class of carbamoyl derivatives This compound is characterized by its unique structure, which includes a cyclohepta[b]thiophene ring system and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the cyclohepta[b]thiophene core. This can be achieved through a series of cyclization reactions involving thiophene derivatives. The ethoxyphenyl group is then introduced via a carbamoylation reaction, which involves the use of ethoxyphenyl isocyanate as a reagent. The final step involves the attachment of the propanoic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and reaction conditions that minimize side reactions and maximize the efficiency of each step. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbamoyl groups to amines.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-({3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-({3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
- **3-({3-[(2-PHENOXY)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
Uniqueness
The presence of the ethoxyphenyl group in 3-({3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID imparts unique chemical and biological properties compared to its analogs. This group enhances the compound’s hydrophobicity and ability to interact with specific molecular targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C22H26N2O5S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[[3-[(2-ethoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H26N2O5S/c1-2-29-16-10-7-6-9-15(16)23-21(28)20-14-8-4-3-5-11-17(14)30-22(20)24-18(25)12-13-19(26)27/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,23,28)(H,24,25)(H,26,27) |
InChI Key |
BYUNIXCXMTZCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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